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Abstract

Atn-161 (Ac-PHSCN-NH2) is a synthetic pentapeptide that has garnered significant interest in
the field of drug development for its anti-angiogenic and anti-tumor properties. Derived from the
synergy region of fibronectin, Atn-161 functions as an antagonist of several integrins, most
notably a5p1 and av33. By binding to these integrins on activated endothelial and tumor cells,
Atn-161 modulates downstream signaling pathways, thereby inhibiting cell migration,
proliferation, and the formation of new blood vessels essential for tumor growth and metastasis.
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism
of action of Atn-161, complete with detailed experimental protocols and quantitative data from
key preclinical studies.

Discovery and Rationale

Atn-161 was developed from the PHSRN synergy sequence of human fibronectin, a crucial
region for high-affinity, RGD-dependent cell adhesion mediated by the a5(31 integrin.[1] The
rationale behind its design was to create a non-RGD-based integrin antagonist that could
disrupt the pro-angiogenic signaling cascades initiated by integrin-extracellular matrix
interactions. The native arginine (R) in the PHSRN sequence was substituted with a cysteine
(C) residue, and the peptide was capped with N-terminal acetylation and C-terminal amidation
to enhance its stability and bioactivity.[2] This modification resulted in the five-amino-acid
peptide Ac-PHSCN-NH2, known as Atn-161.[1]
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Synthesis of Atn-161

Atn-161 is synthesized using solid-phase peptide synthesis (SPPS), a widely used method for
creating peptides in a controlled and efficient manner.[3]

Experimental Protocol: Solid-Phase Peptide Synthesis
of Atnh-161

This protocol outlines the manual synthesis of Atn-161 (Ac-PHSCN-NH2) using Fmoc (9-
fluorenylmethyloxycarbonyl) chemistry.

Materials:
¢ Rink Amide resin

e Fmoc-protected amino acids (Fmoc-Asn(Trt)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Ser(tBu)-OH,
Fmoc-His(Trt)-OH, Fmoc-Pro-OH)

e Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole)

e N,N-Diisopropylethylamine (DIPEA)

o Deprotection reagent: 20% piperidine in dimethylformamide (DMF)

e Solvents: DMF, Dichloromethane (DCM)

e Acetic anhydride

o Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 viviv)

o Diethyl ether

Poly-Prep® chromatography columns

Procedure:
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e Resin Preparation: Swell Rink Amide resin in DMF within a chromatography column for at
least one hour. Drain the DMF.

e Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 20
minutes to remove the Fmoc protecting group. Drain and wash the resin thoroughly with
DMF and DCM.

e Amino Acid Coupling:

o In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid and 3
equivalents of HATU/HOALt in DMF.

o Add 6 equivalents of DIPEA to activate the amino acid.

o Immediately add the activated amino acid solution to the deprotected resin and agitate for
2 hours.

o Drain the coupling solution and wash the resin with DMF and DCM.

o Perform a Kaiser test to confirm complete coupling. Repeat the coupling step if the test is
positive.

o Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the
sequence (Asn, Cys, Ser, His, Pro).

o N-terminal Acetylation: After the final Fmoc deprotection (of Proline), wash the resin with
DMF. Add a solution of acetic anhydride and DIPEA in DMF to the resin and agitate for 30
minutes to cap the N-terminus. Wash the resin with DMF and DCM.

o Cleavage and Deprotection:
o Dry the peptidyl-resin under vacuum.
o Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.
o Filter the resin and collect the filtrate containing the cleaved peptide.

o Peptide Precipitation and Purification:
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o Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
o Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

o Purify the crude peptide using preparative reverse-phase high-performance liquid
chromatography (RP-HPLC).

o Characterization: Confirm the identity and purity of the final product by analytical HPLC and
mass spectrometry.

Mechanism of Action

Atn-161 exerts its biological effects by targeting integrins, primarily a5B1 and avp33, which are
highly expressed on activated endothelial cells and various tumor cells.[4] Unlike RGD-based
peptides, Atn-161 does not block cell adhesion but rather modulates integrin signaling. The
proposed mechanism involves the free cysteine thiol in Atn-161 forming a disulfide bond with
the integrin 3 subunit, thereby inhibiting its function. This interaction disrupts downstream
signaling pathways crucial for angiogenesis and tumor progression, including those mediated
by Protein Kinase A (PKA), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-
kappa B (NF-kB).

Signaling Pathways Modulated by Atnh-161
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Preclinical Efficacy

The anti-angiogenic and anti-tumor effects of Atn-161 have been demonstrated in numerous
preclinical models.

In Vitro Angiogenesis Assays

Atn-161 has been shown to inhibit key processes in angiogenesis, such as endothelial cell
migration and tube formation.

Materials:

e Human Choroidal Endothelial Cells (hCECs)
» Endothelial Cell Basal Medium

o Fetal Bovine Serum (FBS)

e VEGF

e Atn-161

o Transwell inserts (8 um pore size)

o 24-well plates

» Calcein-AM

Procedure:

e Cell Culture: Culture hCECs in Endothelial Cell Basal Medium supplemented with 10% FBS.

o Assay Setup: Place Transwell inserts into a 24-well plate. To the lower chamber, add medium
containing a chemoattractant (e.g., 20 ng/mL VEGF) with or without various concentrations
of Atn-161.

o Cell Seeding: Harvest hCECs and resuspend them in serum-free medium. Seed 5 x 104
cells into the upper chamber of each Transwell insert.
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« Incubation: Incubate the plate at 37°C for 4-6 hours to allow for cell migration.

¢ Quantification:
o Remove non-migrated cells from the upper surface of the insert with a cotton swab.
o Fix and stain the migrated cells on the lower surface with Calcein-AM.

o Count the number of migrated cells in several high-power fields under a fluorescence

microscope.

o Calculate the percentage of migration inhibition relative to the VEGF-only control to
determine IC50 values.

In Vivo Angiogenesis and Tumor Growth Studies

Atn-161 has demonstrated significant efficacy in reducing angiogenesis and tumor growth in

various animal models.

Materials:

e Matrigel

e Heparin

o Fibroblast Growth Factor-2 (FGF-2)

o Vascular Endothelial Growth Factor (VEGF)
e Atn-161

o C57BL/6 mice

Procedure:

o Preparation of Matrigel Mixture: On ice, mix Matrigel with heparin, FGF-2, and VEGF. For the
treatment group, add various concentrations of Atn-161.
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« Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of C57BL/6

mice.
 Incubation: Allow the Matrigel to form a solid plug in vivo for 7-14 days.
e Analysis:

o Excise the Matrigel plugs.

o Quantify angiogenesis by measuring the hemoglobin content of the plugs using a
Drabkin's reagent Kit.

o Alternatively, fix, section, and stain the plugs with anti-CD31 antibody to visualize and

guantify microvessel density.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of Atn-161.

Table 1: In Vitro Efficacy of Atn-161
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Atn-161
Assay Cell Line Parameter Concentrati  Result Reference
on
Significant
Cell Migration  hCECs % Inhibition 100 nM inhibition (P <
0.001)
Significant
Cell Migration  hCECs % Inhibition 100 uM inhibition (P <
0.001)
Capillary Dose-
o 100 nM - 100
Tube hCECs Inhibition M dependent
Formation H inhibition
MAPK
Maximal
Phosphorylati  MDA-MB-231  Inhibition 20 uM o
inhibition
on
Table 2: In Vivo Efficacy of Atn-161
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Cancer
Model Treatment Outcome Result Reference
Type
) ] ) Statistically
Matrigel Plug ] ) Angiogenesis o
Angiogenesis 1 pM Atn-161 - significant (P
Assay Inhibition
=0.0017)
. ) . Statistically
Matrigel Plug ) ) 10 uM Atn- Angiogenesis o
Angiogenesis o significant (P
Assay 161 Inhibition
= 0.0004)
0.05-1 Significant
Tumor
MDA-MB-231  Breast mg/kg Atn- dose-
) Volume
Xenograft Cancer 161 (thrice ) dependent
Reduction
weekly) decrease
1-10 mg/kg Optimal dose
i Tumor
Lewis Lung Atn-161 range for U-
] Lung Cancer ] Growth
Carcinoma (thrice o shaped dose-
Inhibition
weekly) response
Significantly
Reduced reduced
) 100 mg/kg Liver tumor burden
CT26 Liver Colorectal
_ Atn-161 + 5- Metastases & (p<0.02) and
Metastasis Cancer )
FU Improved improved
Survival survival
(p<0.03)

Clinical Development

Atn-161 has been evaluated in Phase | and Il clinical trials for patients with advanced solid

tumors. A Phase | trial demonstrated that Atn-161 was well-tolerated, with a number of patients

exhibiting prolonged stable disease. These findings support further investigation of Atn-161 as

a potential anti-cancer therapeutic, both as a monotherapy and in combination with other

treatments.

Conclusion
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Atn-161 represents a promising, targeted anti-cancer agent with a well-defined mechanism of
action. Its ability to inhibit angiogenesis and tumor growth by modulating integrin signaling has
been robustly demonstrated in preclinical studies. The detailed protocols and quantitative data
presented in this guide provide a comprehensive resource for researchers and drug
development professionals interested in the further exploration and clinical application of this
novel peptide therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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